molecular formula C24H23N5O5S2 B2985543 Ethyl 4-[4-[[4-(4-cyanophenyl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate CAS No. 361174-37-0

Ethyl 4-[4-[[4-(4-cyanophenyl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate

Cat. No. B2985543
CAS RN: 361174-37-0
M. Wt: 525.6
InChI Key: QEYGNVORUYPMQO-UHFFFAOYSA-N
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Description

Ethyl 4-[4-[[4-(4-cyanophenyl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate is a complex organic compound with the molecular formula C24H23N5O5S2 and an average mass of 525.600 Da .


Molecular Structure Analysis

The molecular structure of this compound can be determined using various spectroscopic techniques, including mass spectra, 1H NMR, 13C NMR, and single X-Ray diffraction analysis . These techniques provide detailed information about the atomic and molecular structure of the compound.


Chemical Reactions Analysis

The chemical reactions involving this compound could be complex due to its intricate structure. The Suzuki–Miyaura coupling reaction, for instance, involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Scientific Research Applications

Synthesis and Antibacterial Evaluation

The precursor related to Ethyl 4-[4-[[4-(4-cyanophenyl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate was used in the synthesis of new heterocyclic compounds containing a sulfonamido moiety. These compounds were aimed for use as antibacterial agents, showcasing the potential of such molecules in addressing bacterial infections through innovative chemical structures (Azab, Youssef, & El‐Bordany, 2013).

Anticancer Activity and Molecular Docking

A series of novel compounds, including derivatives related to Ethyl 4-[4-[[4-(4-cyanophenyl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate, were synthesized and evaluated for their anticancer activity. Molecular docking studies provided insights into their potential mechanisms of action, highlighting their relevance in the development of new anticancer therapeutics (Gomha, Riyadh, Mahmmoud, & Elaasser, 2015).

Antimicrobial and Docking Studies

Further exploration into the antimicrobial potential of Ethyl 4-[4-[[4-(4-cyanophenyl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate related compounds was conducted, along with docking studies to understand their interaction with bacterial enzymes. This research underscores the importance of such compounds in the ongoing battle against drug-resistant microbial strains (Hussein, 2018).

Synthesis and Characterization for Antitumor Evaluation

Compounds related to Ethyl 4-[4-[[4-(4-cyanophenyl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate were synthesized and characterized, with some showing promising antitumor activities. These findings contribute to the pool of potential therapeutic agents against various cancers, further emphasizing the compound's versatility (Gouda & Abu‐Hashem, 2011).

Future Directions

The potential applications of this compound are vast, given its promising neuroprotective and anti-inflammatory properties . Future research could focus on further exploring these properties and developing this compound as a potential therapeutic agent for neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

properties

IUPAC Name

ethyl 4-[4-[[4-(4-cyanophenyl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O5S2/c1-2-34-24(31)28-11-13-29(14-12-28)36(32,33)20-9-7-19(8-10-20)22(30)27-23-26-21(16-35-23)18-5-3-17(15-25)4-6-18/h3-10,16H,2,11-14H2,1H3,(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEYGNVORUYPMQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[4-[[4-(4-cyanophenyl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate

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